Isostearamidopropyl morpholine lactate
Description
Structure
2D Structure
Properties
CAS No. |
72300-24-4 |
|---|---|
Molecular Formula |
C28H56N2O5 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
InChI Key |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O |
Origin of Product |
United States |
Chemical Structure, Spectroscopic Fingerprints, and Analytical Methodologies
Molecular Architecture and Conformational Analysis
Isostearamidopropyl morpholine (B109124) lactate (B86563) is a salt composed of an organic cation, isostearamidopropyl morpholine, and an organic anion, lactate. cir-safety.orgnih.gov Its chemical formula is C₂₈H₅₆N₂O₅, and it has a molecular weight of approximately 500.8 g/mol . nih.gov The compound is formed through the condensation of isostearic acid with N-aminopropylmorpholine to create the amide, followed by neutralization with lactic acid to form the salt. cir-safety.org
Isostearamidopropyl Morpholine Cationic Moiety
The cationic portion of the salt is the isostearamidopropyl morpholine molecule. nih.gov This moiety possesses a complex structure characterized by several key features:
Isostearoyl Group: A branched, 18-carbon acyl chain (16-methylheptadecanoyl) derived from isostearic acid. This long, hydrophobic alkyl chain is a defining feature of the molecule's lipophilic character. nih.gov
Amide Linkage: A stable amide bond connects the isostearoyl group to a propylenediamine linker. nih.gov
Propyl-Morpholine Group: A three-carbon propyl chain links the amide nitrogen to the nitrogen atom of a morpholine ring. The morpholine ring itself is a saturated heterocycle containing both an ether and a secondary amine functionality. In this case, the morpholine nitrogen is tertiary, having been alkylated by the propyl group. nih.gov At physiological pH, this morpholine nitrogen is protonated, conferring the positive charge to the cation. The morpholine ring typically adopts a stable chair conformation. nih.govstackexchange.com
Lactate Anion Integration
The counterion to the isostearamidopropyl morpholine cation is the lactate anion (2-hydroxypropanoate). nih.gov Derived from lactic acid, this small, chiral organic anion features a carboxylate group and a hydroxyl group on the adjacent carbon. chemicalbook.com The presence of the hydroxyl group allows for potential hydrogen bonding interactions. researchgate.net The lactate used in the synthesis of Isostearamidopropyl Morpholine Lactate is often a racemic mixture (DL-Lactate). nih.gov
Advanced Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being particularly powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.
A ¹H NMR spectrum of this compound would display a series of signals corresponding to the distinct proton environments in both the cation and the anion. While a specific spectrum for the complete salt is not publicly available, the expected chemical shifts can be inferred from data on its constituent parts and related structures. nih.govchemicalbook.comchemicalbook.comchemicalbook.com
The spectrum would exhibit characteristic signals for the long alkyl chain of the isostearoyl group, the propyl linker, the morpholine ring, and the lactate anion.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Structural Moiety | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (Isostearyl) | Isostearoyl Group | ~0.8-0.9 | Doublet / Triplet | Terminal methyl groups on the branched fatty acid chain. |
| (CH₂)n | Isostearoyl Group | ~1.2-1.4 | Broad Multiplet | Overlapping signals from the numerous methylene (B1212753) groups in the fatty acid backbone. |
| CH₂-C=O | Isostearoyl Group | ~2.1-2.3 | Triplet | Methylene group alpha to the amide carbonyl. |
| N-H (Amide) | Amide Linkage | ~7.5-8.5 | Broad Singlet/Triplet | Chemical shift is solvent-dependent; may show coupling to adjacent CH₂. |
| C=O-NH-CH₂ | Propyl Linker | ~3.2-3.4 | Quartet | Methylene group adjacent to the amide nitrogen. |
| CH₂-CH₂-CH₂ | Propyl Linker | ~1.6-1.8 | Quintet | Central methylene group of the propyl chain. |
| N-CH₂ (Propyl) | Propyl Linker | ~2.4-2.6 | Triplet | Methylene group adjacent to the morpholine nitrogen. |
| O-(CH₂)₂ | Morpholine Ring | ~3.6-3.8 | Triplet-like | Protons on carbons adjacent to the oxygen atom in the morpholine ring. stackexchange.com |
| N-(CH₂)₂ | Morpholine Ring | ~2.4-2.7 | Triplet-like | Protons on carbons adjacent to the nitrogen atom in the morpholine ring. stackexchange.com |
| CH₃ (Lactate) | Lactate Anion | ~1.3 | Doublet | Methyl group of the lactate anion, coupled to the adjacent methine proton. chemicalbook.comnih.gov |
| CH-OH (Lactate) | Lactate Anion | ~4.1-4.3 | Quartet | Methine proton of the lactate anion, coupled to the methyl protons. chemicalbook.comnih.gov |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and concentration.
The coupling patterns are crucial for confirming the structure. For instance, the methyl group of the lactate anion would appear as a doublet due to coupling with the single adjacent methine proton, which in turn would be a quartet from coupling to the three methyl protons. nih.gov The protons of the morpholine ring often exhibit complex, triplet-like patterns due to the chair conformation and coupling between adjacent axial and equatorial protons. stackexchange.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in this compound.
The IR spectrum is dominated by absorptions from polar bonds. Key expected bands include:
N-H Stretch: A moderate absorption from the secondary amide N-H bond, typically appearing around 3300 cm⁻¹.
C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the isostearoyl and propyl chains.
Amide I Band (C=O Stretch): This is one of the most characteristic and intense peaks in the spectrum for an amide, expected around 1640-1680 cm⁻¹. libretexts.orgspectroscopyonline.com Its position confirms the presence of the amide carbonyl group.
Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, is found in secondary amides and appears around 1530-1550 cm⁻¹. almerja.com
C-O-C Stretch: The morpholine ring should exhibit a strong, characteristic C-O-C stretching vibration, typically in the 1115-1070 cm⁻¹ region.
Carboxylate (COO⁻) Stretches: The lactate salt will show strong asymmetric and symmetric stretching bands for the carboxylate group, typically near 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The asymmetric stretch may overlap with the Amide I band.
O-H Stretch: A broad absorption from the hydroxyl group of the lactate, likely in the 3200-3500 cm⁻¹ region, which may overlap with the N-H stretch.
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. It is particularly sensitive to non-polar bonds. In the Raman spectrum, the C-C and C-H stretching modes of the long isostearoyl alkyl chain would be prominent. Asymmetric stretching modes are often observable in Raman spectra. youtube.com
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Intensity |
| Amide N-H | Stretch | ~3300 | Medium |
| Alkyl C-H | Stretch | 2850-2960 | Strong |
| Amide C=O | Stretch (Amide I) | 1640-1680 | Strong |
| Amide N-H / C-N | Bend/Stretch (Amide II) | 1530-1550 | Medium-Strong |
| Lactate COO⁻ | Asymmetric Stretch | ~1600 | Strong |
| Lactate COO⁻ | Symmetric Stretch | ~1400 | Medium |
| Morpholine C-O-C | Stretch | 1115-1070 | Strong |
| Lactate O-H | Stretch | 3200-3500 | Broad, Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₂₈H₅₆N₂O₅ and a corresponding molecular weight of approximately 500.76 g/mol . nih.govnih.gov
Using an electrospray ionization (ESI) source, the molecule would likely be observed as a protonated molecular ion [M+H]⁺ in positive ion mode, where M represents the intact Isostearamidopropyl Morpholine base (C₂₅H₅₀N₂O₂; MW ≈ 410.68 g/mol ). The lactate would not be part of the primary parent ion in this case. The full salt might be observed as an adduct in some cases.
Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion, providing evidence for the compound's structure. Key expected fragmentation pathways for the [Isostearamidopropyl Morpholine+H]⁺ ion would include:
Cleavage of the Amide Bond: Scission of the bond between the carbonyl group and the propyl chain, leading to fragments corresponding to the isostearoyl group and the aminopropyl morpholine portion.
Fragmentation of the Propyl Linker: Cleavage at various points along the three-carbon chain.
Opening and Fragmentation of the Morpholine Ring: Characteristic losses corresponding to portions of the morpholine ring structure.
Losses from the Isostearoyl Chain: A series of neutral losses corresponding to alkyl fragments from the fatty acid tail.
These fragmentation patterns allow for the detailed verification of the different structural components of the molecule.
Chromatographic Separation Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and separating it from any starting materials, by-products, or other impurities. researchgate.nethelsinki.fi Given the molecule's long alkyl chain and polar head group, a reversed-phase HPLC (RP-HPLC) method is most appropriate. oup.comoup.com
Method development would involve the following considerations:
Stationary Phase: A hydrophobic stationary phase, such as a C18 (ODS) or C8 column, would be ideal. nih.gov These phases effectively retain the long isostearoyl chain of the molecule. nih.gov
Mobile Phase: A gradient elution is necessary for separating compounds with a wide range of polarities. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The analysis would start with a higher percentage of the aqueous phase and gradually increase the proportion of the organic solvent to elute the strongly retained analyte. nih.govnih.gov The use of a buffer (e.g., acetate (B1210297) or formate) at a controlled pH can ensure consistent ionization and peak shape.
Detection: As the molecule lacks a strong chromophore, direct UV detection at low wavelengths (~210 nm) could be used to detect the amide bond, though sensitivity might be limited. oup.com More universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) would be more robust and provide a more uniform response for the analyte and potential non-UV-active impurities. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest selectivity and sensitivity, confirming the identity of the main peak and any impurities. nih.gov
This developed HPLC method would be crucial for quality control, allowing for the quantification of purity and the identification of any related substances in the final product.
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is a critical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed to detect and quantify residual reactants and potential side-products from its synthesis. The manufacturing process involves the condensation of isostearic acid with N-aminopropylmorpholine, followed by neutralization with lactic acid. cir-safety.org Consequently, trace amounts of the starting materials can remain in the final product as volatile impurities.
The analysis is typically performed using a high-resolution capillary column with a non-polar or mid-polar stationary phase, coupled with a sensitive detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides not only quantitative data but also structural information for peak identification.
Key volatile impurities of interest include:
Unreacted N-aminopropylmorpholine: A starting material in the synthesis.
Volatile degradation products: Potentially formed under the high temperatures of the reaction.
The analytical method often involves direct injection of the sample, sometimes diluted in a suitable solvent. A temperature-programmed oven ensures the sequential elution of compounds based on their boiling points and interaction with the column. For instance, a highly sensitive GC approach for analyzing morpholine and other volatile amines has been developed, which utilizes a multi-mode inlet in pulsed splitless mode and an inert base-deactivated capillary column, achieving detection limits at the part-per-billion (ppb) level. researchgate.netnih.gov While specific to morpholine, the principles are directly applicable to the analysis of aminopropylmorpholine impurities in the final product matrix.
Table 1: Illustrative GC Parameters for Volatile Impurity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| GC System | Gas Chromatograph with FID/MS | Separation and detection of volatile compounds. |
| Column | Base-deactivated capillary column (e.g., DB-5ms) | Inertness towards basic amine compounds to ensure good peak shape. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Inlet Mode | Pulsed Splitless | Maximizes the transfer of analytes to the column for trace analysis. nih.gov |
| Oven Program | Temperature ramp (e.g., 50°C to 300°C) | Separates compounds based on boiling point. |
| Detector | FID or Mass Spectrometer | FID provides general quantitation; MS provides identification and quantitation. |
Advanced Analytical Techniques for Quantitation and Trace Analysis
Potentiometric Titration for Amine and Acid Determination
Potentiometric titration is a highly accurate quantitative method used to determine the concentration of a specific substance in a sample. For this compound, this technique is essential for quantifying the amount of free amine and residual acidity, which are critical quality control parameters.
Amine Determination: The amount of tertiary amine (the morpholine nitrogen) in the isostearamidopropyl morpholine base is a key measure of the active component. Nonaqueous titration is the preferred method for this analysis, as it can overcome the solubility limitations of the long-chain amidoamine in aqueous systems and enhance the basicity of the weak amine. google.comgoogle.com In this procedure, the sample is dissolved in a nonaqueous solvent, typically glacial acetic acid, and titrated with a strong acid, such as perchloric acid dissolved in glacial acetic acid. mt.commt.com The endpoint is detected by a sharp change in potential measured by a pH electrode. The use of glacial acetic acid as a solvent enhances the alkaline properties of the amine, leading to a much sharper and more discernible titration endpoint than would be achievable in water. mt.com The result is often expressed as the "amine number" or "amine value," which is the mass of potassium hydroxide (B78521) (in milligrams) equivalent to the basicity of one gram of the sample. google.com
Acid Determination: Residual acidity, stemming from unreacted isostearic acid or excess lactic acid, must also be controlled. This is determined by titrating a sample dissolved in a suitable solvent system (e.g., an alcohol/water mixture) with a standardized alcoholic potassium hydroxide (KOH) solution. The endpoint is again determined potentiometrically. This measurement ensures that the neutralization process is complete and within specification. Such methods are standard for quantifying free carboxylic acids in complex mixtures like amidoamine products. google.comgoogle.com
Table 2: Potentiometric Titration Parameters
| Analysis | Analyte | Titrant | Solvent | Principle |
|---|---|---|---|---|
| Amine Value | Isostearamidopropyl Morpholine (tertiary amine) | Perchloric Acid (in glacial acetic acid) | Glacial Acetic Acid | Nonaqueous acid-base titration to quantify the basic amine content. mt.com |
| Acid Value | Free Isostearic Acid, Free Lactic Acid | Potassium Hydroxide (alcoholic solution) | Isopropanol/Water | Acid-base titration to quantify residual acidic components. |
Elemental Analysis (CHNS/O)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. It serves as a definitive check on the purity and empirical formula of a synthesized compound. mt.com The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere at very high temperatures (around 1000°C). azom.comrsc.org
During this process:
Carbon is converted to carbon dioxide (CO₂).
Hydrogen is converted to water (H₂O).
Nitrogen is converted to nitrogen gas (N₂).
Sulfur, if present, is converted to sulfur dioxide (SO₂).
These combustion gases are then swept by a carrier gas (typically helium) through a separation column (a form of gas chromatography) and quantified by a thermal conductivity detector (TCD). velp.com Oxygen is typically determined separately by pyrolysis in an oxygen-free, helium atmosphere.
For this compound, with a molecular formula of C₂₈H₅₆N₂O₅, the theoretical elemental composition can be calculated. nih.gov Comparing the experimental results from the CHNS/O analyzer to these theoretical values provides a direct measure of the compound's purity and confirms its identity.
Table 3: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Weight % | Description |
|---|---|---|---|
| Carbon (C) | C₂₈H₅₆N₂O₅ | 67.15% | Derived from the isostearoyl, propyl, morpholine, and lactate portions. |
| Hydrogen (H) | C₂₈H₅₆N₂O₅ | 11.27% | Present throughout the molecule's aliphatic and other structural components. |
| Nitrogen (N) | C₂₈H₅₆N₂O₅ | 5.59% | Located in the amide linkage and the morpholine ring. |
| Oxygen (O) | C₂₈H₅₆N₂O₅ | 15.97% | Found in the amide, morpholine, and lactate groups. |
| Total | | 100.00% | |
Interfacial and Colloidal Chemistry of Isostearamidopropyl Morpholine Lactate
Classification as a Cationic Surfactant
Isostearamidopropyl Morpholine (B109124) Lactate (B86563) is classified as a cationic surfactant, a family of surface-active agents that possess a positively charged hydrophilic head group. This classification is fundamental to understanding its interactions with negatively charged surfaces, such as hair and skin, which is a key aspect of its functionality in cosmetic products.
[Isostearamidopropyl Morpholine-H]⁺[Lactate]⁻ ⇌ [Isostearamidopropyl Morpholine-H]⁺ + [Lactate]⁻
This equilibrium is crucial for its function as an antistatic agent, as the positive charge on the surfactant can neutralize negative charges on surfaces cosmeticsinfo.org.
Quaternary ammonium compounds, often referred to as "quats," are another major class of cationic surfactants. A key distinction lies in the nature of their positive charge. Quaternary ammonium compounds possess a permanently charged quaternary nitrogen atom, meaning their positive charge is independent of the solution's pH. In contrast, Isostearamidopropyl Morpholine Lactate is a tertiary amidoamine salt, and its cationic nature is pH-dependent.
This fundamental difference in chemical structure leads to distinct performance characteristics:
| Feature | This compound | Quaternary Ammonium Compounds |
| Charge Dependency | pH-dependent | pH-independent (permanent positive charge) |
| Rinsability | Generally considered to have good rinsability | Can sometimes lead to build-up on surfaces |
| Compatibility | Often compatible with anionic surfactants | Can form insoluble complexes with anionic surfactants |
| Irritation Potential | Generally considered to be milder | Some can have a higher potential for skin and eye irritation |
The pH-dependent charge of amidoamine lactates can be advantageous in certain formulations, allowing for a more controlled interaction with surfaces and potentially better compatibility with other ingredients. Quaternary ammonium compounds, however, offer strong and permanent conditioning effects due to their persistent positive charge nih.govresearchgate.netmdpi.com.
Micellization Behavior in Aqueous Solutions
Like other surfactants, this compound molecules can self-assemble into organized structures called micelles in aqueous solutions above a certain concentration. This process, known as micellization, is a key aspect of its colloidal chemistry and influences its performance in formulations.
The Critical Micelle Concentration (CMC) is the specific concentration at which the formation of micelles begins. It is a critical parameter that characterizes the efficiency of a surfactant. Below the CMC, surfactant molecules exist predominantly as individual monomers in the solution and at interfaces. Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles wikipedia.org.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔGmic), which is related to the enthalpy (ΔHmic) and entropy (ΔSmic) of the process by the following equation:
ΔGmic = ΔHmic - TΔSmic
ΔGmic : A negative value indicates a spontaneous process. It can be calculated from the CMC.
ΔHmic : Represents the heat change during micellization. It can be endothermic (heat is absorbed) or exothermic (heat is released) and can be determined calorimetrically.
ΔSmic : Represents the change in randomness or disorder. The primary driving force for micellization is a large positive entropy change resulting from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers rsc.orgarxiv.org.
While specific thermodynamic parameters for this compound are not publicly documented, the general principles of surfactant thermodynamics apply. The process is expected to be entropy-driven due to the hydrophobic effect.
The micelles formed by this compound are expected to be roughly spherical aggregates where the hydrophobic isostearyl chains form the core, and the hydrophilic morpholine lactate head groups form the outer shell, interacting with the surrounding water molecules.
The characteristics of these micellar aggregates can be determined using various analytical techniques:
Size: Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic radius of micelles in solution.
Shape: The shape of micelles (e.g., spherical, cylindrical) can be inferred from measurements of the surfactant packing parameter or visualized using techniques like Small-Angle X-ray Scattering (SAXS) or Transmission Electron Microscopy (TEM) nih.gov.
Charge: The surface charge of the micelles will be positive due to the protonated morpholine groups. The magnitude of this charge, often quantified as the zeta potential, can be measured using electrophoretic light scattering. The zeta potential is an important parameter for understanding the stability of colloidal dispersions and the interaction of the micelles with surfaces.
Although specific experimental data on the size, shape, and charge of this compound micelles are not available in the reviewed literature, it is anticipated that they would form positively charged, roughly spherical micelles in aqueous solution, with their size and morphology being dependent on factors like concentration, temperature, and ionic strength.
Surface Activity and Interfacial Tension Reduction
As an amphiphilic molecule, this compound possesses both a hydrophobic isostearyl hydrocarbon chain and a hydrophilic morpholine lactate headgroup. This dual nature drives its tendency to accumulate at interfaces, thereby lowering the surface or interfacial tension of the medium in which it is dissolved. This reduction in tension is a foundational property that enables functions such as emulsification, wetting, and even product distribution in complex formulations.
The mechanism of surface tension reduction begins with the migration and adsorption of this compound molecules to an interface. At a liquid-air interface, the hydrophobic isostearyl tails orient away from the aqueous phase, protruding into the air. This arrangement disrupts the cohesive energy between water molecules at the surface, leading to a decrease in surface tension.
At liquid-solid interfaces, the adsorption behavior is dictated by the nature of the solid surface. Research into the use of this compound for the in-situ removal of lead from contaminated soil provides insight into its liquid-solid interfacial activity. In one study, a 0.025 mol/L solution of this compound was significantly more effective at desorbing lead from soil than water or dilute acid, demonstrating its strong affinity for and ability to modify solid surfaces. The study highlights the compound's ability to adsorb onto soil particles and facilitate the removal of contaminants.
Table 1: Efficacy of this compound in Lead Desorption from Soil This interactive table summarizes the findings from a comparative study on lead removal.
| Flushing Agent | Concentration | Lead Desorbed (%) |
|---|---|---|
| This compound (ISML) | 0.025 mol/L | 94% |
| Lapyrium Chloride (LC) | 0.025 mol/L | 92% |
| Dilute Nitric Acid | pH 3.6 | 1.7% |
| Water | N/A | 1.5% |
The reduction of surface tension by this compound directly enhances the wetting and spreading of aqueous solutions on various surfaces. By lowering the contact angle of a liquid droplet on a solid substrate, the surfactant allows the liquid to cover a larger surface area more effectively. exactoinc.com A lower contact angle signifies a greater tendency for a liquid to spread. aalto.finpl.co.uk
This property is critical in applications such as cleansing wipes designed for removing metal contaminants like lead from skin. The inclusion of this compound ensures that the cleansing solution thoroughly wets the skin surface, penetrating into crevices to effectively lift and remove harmful particles. Its ability to facilitate spreading ensures even application and coverage, which is paramount for both personal care and decontamination products.
Interactions with Other Surfactant Classes
In formulated products, surfactants are rarely used in isolation. The performance of this compound is therefore also defined by its interactions with other surfactant types, particularly the anionic surfactants commonly used as primary cleansing agents.
This compound exhibits excellent compatibility with anionic surfactants. This is a notable advantage over some traditional cationic surfactants, such as certain quaternary ammonium compounds, which can form precipitates with anionic surfactants, leading to instability and reduced efficacy.
This compatibility allows for the formulation of clear shampoos and skin cleansers where this compound acts as a conditioning agent without compromising the product's clarity or foaming characteristics. In fact, it is often noted that it does not depress the foam generated by anionic surfactants, a common issue with other cationic agents. This suggests a synergistic interaction where the cleansing properties of the anionic surfactant and the conditioning benefits of the cationic surfactant are simultaneously delivered without interference. This interaction is attributed to the formation of mixed surfactant systems at interfaces and in solution.
Table 2: Comparative Properties of this compound This interactive table compares key formulation characteristics of this compound with traditional quaternary ammonium cationic surfactants.
| Property | This compound | Traditional Quaternary Ammonium Cationics |
|---|---|---|
| Anionic Compatibility | High, suitable for clear formulations | Often low, risk of precipitation |
| Effect on Foam | Does not depress foam | Can reduce foam volume |
| Rinsability | Rinses quickly from hair | Can lead to build-up |
| Primary Function | Antistatic, Conditioning | Antistatic, Conditioning, Antimicrobial |
When combined in solution above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. In systems containing both cationic this compound and anionic surfactants, the formation of mixed micelles is highly favored. mdpi.comnih.gov
Electrostatic Interactions at Charged Surfaces
As a cationic surfactant, this compound carries a net positive charge in solution. This charge is fundamental to its mechanism of action, particularly its interaction with negatively charged surfaces. It is classified as an antistatic agent because it effectively neutralizes static electrical charges on surfaces. cosmeticsinfo.org
In hair care, the surface of human hair typically carries a negative charge, especially after washing with anionic surfactants. The positively charged this compound is attracted to the hair surface, where it adsorbs and forms a conditioning film. This film neutralizes the negative charges, which reduces static and flyaways. It also provides a lubricating layer that eases combing and imparts a smooth feel.
This principle of electrostatic attraction also governs its adsorption onto other surfaces. The zeta potential, or the electric potential at the particle-liquid interface, is a key parameter in these interactions. nih.govfrontiersin.orgirjpms.com The positive charge of this compound would shift the zeta potential of a negatively charged surface towards a more neutral or even positive value upon adsorption. This modification of surface charge is central to its function in applications ranging from hair conditioning to industrial surface treatments. anton-paar.com
Mechanism of Antistatic Property Induction
The antistatic properties of this compound are primarily attributed to its cationic nature and its ability to adsorb onto negatively charged surfaces, such as human hair. Static electricity on hair is a result of an imbalance of electrical charges, often caused by friction from combing or brushing, which can lead to flyaways and difficulty in styling cosmeticsandtoiletries.com.
The mechanism of antistatic property induction by this compound involves the following key steps:
Formation of a Conductive Film: Upon adsorption, molecules of this compound form a thin, molecular film on the substrate's surface. This film can attract moisture from the atmosphere, which increases the surface conductivity of the hair. An increase in conductivity allows for the dissipation of electrical charges, preventing them from accumulating and causing static electricity.
Reduction of Frictional Forces: The adsorbed film of this compound also provides a lubricating effect, which reduces the friction between individual hair fibers and between the hair and styling tools. Lower friction results in less charge generation, thereby contributing to the antistatic effect.
The following table illustrates the typical change in surface charge of hair fibers, measured as Zeta Potential, before and after the application of a cationic conditioning agent. While this data is representative of cationic conditioners in general, it demonstrates the principle by which this compound functions.
| Treatment Stage | Typical Zeta Potential (mV) | Interpretation |
| Virgin Hair | -35 | The surface of untreated hair carries a significant negative charge. |
| After Cationic Conditioner Application | +5 | The cationic molecules adsorb to the hair surface, neutralizing the negative charge and imparting a net positive charge. |
| After Rinsing | -5 | Some of the adsorbed cationic molecules are removed, but a sufficient amount remains to significantly reduce the initial negative charge. |
This table provides illustrative data based on the general mechanism of cationic conditioners to demonstrate the principle of surface charge modification. Specific values for this compound may vary.
Role in Modifying Electrical Properties of Substrates
The primary role of this compound in modifying the electrical properties of a substrate, such as hair, is to reduce its tendency to accumulate an electrical charge. This modification is a direct consequence of the mechanisms described above.
By neutralizing the inherent negative surface charge and increasing the surface conductivity, this compound alters the substrate's electrical profile from being prone to static buildup to being more electrically dissipative. This change in electrical property is fundamental to its function as an antistatic agent.
The modification of the substrate's electrical properties can be quantified by measuring parameters such as surface resistivity and charge decay time. A lower surface resistivity indicates a more conductive surface that can dissipate static charge more effectively. A shorter charge decay time signifies that any generated static charge dissipates more quickly.
The table below presents hypothetical research findings that illustrate the expected effect of a 2% solution of this compound on the electrical properties of a keratin-based substrate, such as hair tresses.
| Electrical Property | Untreated Substrate | Substrate Treated with 2% this compound Solution |
| Surface Resistivity (Ω/square) | 1 x 10^12 | 5 x 10^9 |
| Charge Decay Time (to 10% of initial charge) | > 60 seconds | < 5 seconds |
These hypothetical data are based on the established principles of cationic antistatic agents and serve to illustrate the expected impact of this compound on the electrical properties of a substrate.
Advanced Chemical and Material Science Applications
Remediation and Sequestration of Metal Ions
Isostearamidopropyl morpholine (B109124) lactate (B86563) has demonstrated significant efficacy in the remediation and sequestration of heavy metal ions from surfaces. Its application is a subject of interest in environmental and occupational safety, primarily for its ability to bind with and remove toxic metals like lead. researchgate.net
Mechanisms of Metal Ion Chelation and Solubilization
The effectiveness of Isostearamidopropyl morpholine lactate in metal decontamination stems from a multi-component system that leverages several chemical and physical principles. researchgate.net A systems approach incorporating surfaction, pH control, chelation, and mechanical effects is deemed necessary for efficient metal removal. researchgate.nethygenall.com
ISML is the lactic acid salt of isostearamidopropyl morpholine and functions as a cationic surfactant. google.comnih.govspecialchem.com In solution, it can dissociate to produce a positively charged isostearamidopropyl morpholine group. google.com This cationic nature is crucial as it aids in the chemical removal of metal ions from surfaces. researchgate.net The process is not merely washing but a comprehensive decontamination procedure designed to dislodge and bind metal particles. researchgate.net The mechanism involves displacing an amount or concentration of metal from a surface through this combination of chemical and physical actions. google.com
Application in Lead (Pb) Decontamination from Surfaces
The most well-documented application of ISML is in the decontamination of lead (Pb) from surfaces, particularly human skin, to prevent occupational and public exposures. researchgate.net Field studies involving workers in industries with high lead exposure, such as lead-acid battery plants, revealed that traditional hand washing with soap and water was not a completely effective method for lead removal. researchgate.nethygenall.com
In response, researchers at the U.S. National Institute for Occupational Safety and Health (NIOSH) developed a highly effective method using ISML. researchgate.net This technology has been commercialized in products such as LeadOff™ and Hygenall® wipes, which are designed to remove lead and other heavy metals like cadmium, arsenic, and zinc from the skin and non-porous surfaces. researchgate.netmybigcommerce.comthefirestore.comhygenall.com Rigorous studies have demonstrated that these wipes can remove over 99% of lead from the skin, significantly outperforming standard soaps. researchgate.netresearchgate.net
Table 1: Lead Removal Efficiency from Skin An interactive table summarizing the effectiveness of ISML-based cleansers compared to standard methods.
| Cleansing Agent | Active Components | Reported Lead Removal Efficiency | Source(s) |
|---|---|---|---|
| Specialized Wipe | This compound (ISML), Citric Acid | > 99% | researchgate.netresearchgate.net |
| Standard Soap and Water | Varies (standard surfactants) | Ineffective / Poor | researchgate.netmybigcommerce.com |
Efficiency Studies in Soil and Environmental Matrices
Current research and commercially available products containing this compound focus predominantly on its application for dermal and non-porous surface decontamination. google.comhygenall.com While agents for decontaminating liquid or soil exist, they often involve different chemical approaches and may not be suitable for sensitive surfaces like skin. google.com
There is a lack of available scientific literature and efficiency studies detailing the use or effectiveness of this compound for the remediation of heavy metals within soil or other complex environmental matrices. Methodologies for soil remediation typically involve other technologies such as soil washing with different chelating agents (e.g., ethylenediamine (B42938) tetra (methylene phosphonic acid)), phytoremediation, or thermal desorption. bohrium.commdpi.comnih.gov However, the application of ISML in these contexts is not documented in existing research.
Role of Synergistic Agents (e.g., Citric Acid) in Metal Removal
The high efficiency of ISML-based decontamination products is largely attributed to its formulation with synergistic agents, most notably citric acid. google.comresearchgate.net The combination of ISML as a cationic surfactant and citric acid as a weak organic acid and chelating agent creates a superior system for metal removal. researchgate.netgoogle.com
The synergistic mechanism works as follows:
Surfaction: ISML acts as a surfactant, helping to lift and suspend contaminants from the surface. researchgate.net
pH Control & Chelation: Citric acid helps to acidify the mixture, which encourages the removal and solubilization of metal ions. researchgate.net As a chelating agent, citric acid can form stable complexes with metal ions like lead, effectively sequestering them and preventing them from re-adhering to the surface. researchgate.netresearchgate.net
This combined chemical action, often paired with the mechanical abrasion from a textured wipe, ensures a near-complete removal of lead particles from the skin. researchgate.net Studies by NIOSH confirmed that wipes treated with both ISML and citric acid were statistically superior in lead cleansing from human hands compared to a variety of other commercial cleansers. hygenall.comresearchgate.net
Application in Removal of Technologically Enhanced Naturally Occurring Radioactive Materials (TENORM)
Technologically Enhanced Naturally Occurring Radioactive Materials (TENORM) are materials where naturally occurring radionuclides have been concentrated by human activities, such as in the oil and gas industry. nih.gov While various chemical decontamination methods exist for TENORM, there is no scientific evidence in the reviewed literature to suggest that this compound is used for this purpose.
Removal of Radium Isotopes from Waste Streams
Radium isotopes are a common component of TENORM waste, particularly in scales and sludges from oil and gas production. nih.gov Research into the chemical treatment of this waste has explored various agents. For instance, one study investigated the use of a lactic acid solution as a leaching agent to dissolve radium-isotopes from TENORM scale waste, achieving a removal percentage of 55-60% under optimal conditions. nih.gov
However, it is crucial to note that this study used lactic acid, a simple organic acid, and not this compound. The chemical properties and applications of these two compounds are distinct. Based on available research, there are no documented studies or applications of this compound for the removal of radium isotopes from TENORM waste streams.
Optimization of Surfactant Concentration and Environmental Conditions
The performance of this compound (ISML) as a surfactant is intrinsically linked to its concentration and the surrounding environmental conditions of the system it is in. Optimization of these parameters is crucial for maximizing its efficacy in various applications.
Research into the enzymatic hydrolysis of cellulosic materials has provided specific insights into the impact of ISML concentration. In one study, the effect of different surfactant concentrations on the hydrolysis of spent casing, a cellulosic waste product, was evaluated. The concentrations of ISML tested were 8, 20, and 40 mg per gram of casing. psu.edu This study demonstrated that non-ionic surfactants were generally more effective than ionic surfactants in this specific application. psu.edu While ISML is a cationic surfactant, this type of research highlights the common methodology for optimizing surfactant levels, where varying concentrations are tested to find the optimal balance for enhancing a process, in this case, enzymatic conversion. psu.edu
Generally, for a given application, the concentration of ISML must be sufficient to achieve the desired effect, such as forming stable emulsions or modifying surface properties, without being excessive, which could lead to undesirable outcomes or economic inefficiency. For instance, in emulsification, the concentration is typically optimized in conjunction with co-emulsifiers to achieve highly stable systems at low total surfactant levels. colonialchem.com
Role in Material Surface Modification and Texturization
This compound is utilized for its ability to alter the surface characteristics of various materials, particularly those that are fibrous in nature. Its chemical structure, featuring a lipophilic fatty acid tail and a hydrophilic, cationic morpholine head group, allows it to adsorb onto surfaces and modify their properties.
Influence on Surface Properties of Fibrous Materials
On fibrous materials such as hair and cellulosic fibers, ISML imparts significant conditioning and antistatic properties. scribd.cominchem.org When applied to hair, it deposits onto the protein substrate, reducing static electricity and improving slip and wet combability. scribd.com This surface modification results in a smoother feel and enhanced manageability without the greasy residue sometimes associated with other conditioning agents. scribd.com The isostearoyl group provides lubricity, while the cationic charge neutralizes the negative charges that can build up on hair surfaces, leading to frizz and flyaways.
In the context of nonwoven fibrous sheets, such as those used in wipes, ISML plays a role in the functional properties of the final product. google.com It can be incorporated into wipes designed for specialized cleaning, such as the removal of metal contaminants from surfaces. google.comusgovcloudapi.net Its presence on the fibrous matrix of the wipe aids in the cleaning mechanism. google.com In one application, ISML is used as a highly-efficient antistatic agent for synthetic fibers like polyester, polypropylene, and polyamide during their manufacturing process. colonialchem.com
Mechanisms of Deposition on Various Substrates
The primary mechanism driving the deposition of this compound onto many substrates is electrostatic interaction. epdf.pub Many surfaces, including hair, skin, and natural fibers like cotton, carry a negative charge in aqueous solutions at neutral or slightly acidic pH. epdf.pub As a cationic surfactant, the positively charged morpholine group of ISML is attracted to these negatively charged sites. epdf.pubgoogle.com
This deposition can be described as a combination of an ion-exchange reaction and physical adsorption. epdf.pub The cationic head group of the ISML molecule exchanges with other positive counterions (like sodium or potassium) already present at the negatively charged sites on the substrate surface (such as the carboxylate groups on cotton). epdf.pub Concurrently, the hydrophobic isostearoyl tail contributes to the adsorption process, seeking to minimize its contact with water by associating with the substrate surface. epdf.pub This dual mechanism ensures a substantive deposition, meaning the molecule adheres firmly to the surface and is not easily rinsed away. scribd.com This substantivity is key to its effectiveness as a long-lasting conditioning and antistatic agent. scribd.com
Potential as a Chemical Process Aid
This compound serves as a functional additive in various chemical processes, primarily due to its surface-active properties. It acts as an effective emulsifier and dispersion stabilizer and provides specific detergency actions in specialized cleaning systems.
Emulsification and Dispersion Stabilization in Chemical Systems
ISML functions as an effective emulsifier and stabilizer, particularly in oil-in-water (O/W) emulsions. colonialchem.comharcros.store It can be used to create stable dispersions when diluted with water. harcros.storeharcros.store Its amphiphilic structure allows it to position itself at the oil-water interface, reducing the interfacial tension and facilitating the formation of fine droplets. The bulky isostearoyl group orients into the oil phase, while the hydrophilic morpholine lactate group remains in the water phase.
A key advantage of ISML is its compatibility with anionic, non-ionic, and other cationic surfactants. colonialchem.com This allows it to be used in complex formulations, where it can act as a primary emulsifier or as a co-emulsifier to enhance the stability of emulsions created by other surfactants. colonialchem.com This compatibility is particularly valuable in personal care products like conditioning shampoos, where it can perform its conditioning role without interfering with anionic cleansing surfactants. colonialchem.com Its ability to help stabilize dispersions is also noted in various product formulations. harcros.storeharcros.store
Detergency Mechanisms in Specialized Cleaning Formulations
The detergency mechanism of a surfactant involves surrounding dirt particles to loosen them from a surface so they can be rinsed away. viktoriadeann.com this compound has been identified as a key component in specialized cleaning formulations, most notably for the removal of heavy metal contaminants, such as lead, from skin. usgovcloudapi.netepa.gov
In this specific application, ISML is used in combination with a weak acid, such as citric acid, on a textured absorbent wipe. google.comusgovcloudapi.net The detergency mechanism is multi-faceted. The cationic nature of ISML is crucial; it helps to lift the positively charged lead ions from the skin. The surfactant then encapsulates the metal-containing particles, preventing their redeposition onto the surface. The entire complex can then be physically removed by the textured wipe. This method has been shown to be significantly more effective for decontamination than washing with conventional soap and water. usgovcloudapi.net
The following table displays research data on the use of this compound in enzymatic hydrolysis, illustrating the evaluation of its concentration.
| Application | Substrate | Parameter Evaluated | Concentrations Tested (mg/g of substrate) | Associated Finding | Reference |
| Enzymatic Hydrolysis | Spent Casing (Cellulosic) | Surfactant Concentration | 8, 20, 40 | Study evaluated the effect of various surfactants, including ISML, on sugar yield. | psu.edu |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations are more computationally intensive than molecular mechanics and are typically performed on smaller molecules or representative fragments.
Quantum chemical calculations can be used to determine the distribution of electron density and identify sites of reactivity.
Electrostatic Potential (ESP) Map: An ESP map for Isostearamidopropyl Morpholine (B109124) Lactate (B86563) would show regions of negative and positive potential. The oxygen of the amide carbonyl would be a site of high negative potential, making it a hydrogen bond acceptor. The protonated nitrogen within the morpholine ring would be the center of positive charge (the cationic headgroup). The lactate ion would show negative potential concentrated on its carboxylate and hydroxyl oxygens.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For the Isostearamidopropyl Morpholine base, the HOMO would likely be localized on the morpholine nitrogen, indicating its nucleophilicity. The LUMO would likely be centered around the amide carbonyl group, indicating its susceptibility to nucleophilic attack.
These analyses are crucial for understanding interactions with other molecules, such as water, and substrates like hair keratin (B1170402).
Quantum chemical methods can predict spectroscopic properties with a reasonable degree of accuracy.
NMR Chemical Shifts: Predicting the ¹H and ¹³C NMR spectra is a common application. Calculations on the morpholine moiety would predict two distinct signals for the axial and equatorial protons on the carbons adjacent to the oxygen and nitrogen, respectively. stackexchange.comacdlabs.com The chemical shifts of the long isostearyl chain would be in the typical aliphatic region. Machine learning models, trained on large experimental datasets, are also becoming increasingly accurate for predicting NMR shifts. nih.gov
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for Key Protons
| Proton Group | Predicted Chemical Shift (ppm, in D₂O) | Multiplicity |
| Isostearyl Chain (CH₃, CH₂) | 0.8 - 1.6 | Multiplets |
| α-CH₂ to Amide Carbonyl | ~2.2 | Triplet |
| N-CH₂ (Propyl Linker) | ~3.1 | Multiplet |
| Morpholine CH₂ (adjacent to N⁺) | 3.2 - 3.6 | Multiplet |
| Morpholine CH₂ (adjacent to O) | 3.8 - 4.1 | Multiplet |
| Lactate CH | ~4.3 | Quartet |
| Lactate CH₃ | ~1.4 | Doublet |
Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual spectra would depend on solvent, concentration, and temperature.
In the absence of direct experimental or computational studies on Isostearamidopropyl Morpholine Lactate, a theoretical analysis based on established computational chemistry principles and data from related molecules provides significant insight. Molecular modeling suggests a flexible molecule with a conformationally dynamic tail and a more structured headgroup, dominated by a chair-form morpholine ring and a stable trans-amide linkage. Simulations of its behavior in aqueous environments predict classic surfactant activity, including interfacial adsorption and the formation of micellar aggregates. Quantum chemical calculations would further elucidate the electronic features that drive its function as a cationic surfactant. Future dedicated computational studies on this specific compound would be invaluable to validate these theoretical predictions and provide a more precise understanding of its molecular behavior.
Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or functional activity. For surfactants, computational SAR models, particularly Quantitative Structure-Activity Relationships (QSAR), are invaluable for predicting performance based on molecular features. nih.govmdpi.com
Correlating Molecular Descriptors with Surfactant Performance
QSAR models use calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict properties like critical micelle concentration (CMC), aggregation number, and interfacial tension reduction. nih.govkazanmedjournal.ruwiley.com These models are typically built using statistical methods or machine learning algorithms, such as multiple linear regression (MLR) or artificial neural networks (ANN). nih.gov
Molecular dynamics (MD) simulations are another powerful tool, used to model the behavior of surfactant molecules at interfaces (e.g., water-air or water-oil) and predict properties like surface tension and adsorption isotherms. acs.orgrsc.orgresearchgate.netnih.gov
For a cationic surfactant like this compound, key molecular descriptors would be calculated to build a predictive QSAR model. These descriptors fall into several categories:
Topological Descriptors: These describe the connectivity of atoms (e.g., molecular weight, branching indices, electro-topological state indices). hufocw.org
Geometrical Descriptors: These relate to the 3D shape of the molecule (e.g., molecular surface area, volume, shadow areas). hufocw.org
Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic properties (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). ucsb.edu
Hybrid Descriptors: These combine electronic and geometric properties, such as charged partial surface area descriptors. hufocw.org
A hypothetical QSAR study for predicting the aggregation number of this compound and related surfactants might identify several key descriptors, as shown in the table below.
| Descriptor Type | Example Descriptor | Description | Predicted Influence on Surfactant Performance |
|---|---|---|---|
| Topological | H-047 (Atom-type H E-state) | An electro-topological state index that quantifies the electronic and topological environment of hydrogen atoms. nih.gov | Influences intermolecular interactions and hydration of the head group, affecting micellization. |
| Topological | JGI6 (Topological Charge Index) | A measure of charge distribution over a specific topological distance in the molecule. nih.gov | Relates to the electrostatic interactions between surfactant head groups, impacting micelle packing and stability. |
| 3D-MoRSE | Mor20p (3D-Molecule Representation of Structures based on Electron diffraction) | A 3D descriptor derived from a mathematical transformation of atomic coordinates, weighted by atomic properties like partial charges. nih.gov | Encodes information about the 3D shape and charge distribution, which is crucial for self-assembly and interaction with surfaces. |
| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. ucsb.edu | Indicate the molecule's ability to donate or accept electrons, influencing its reactivity and interaction with other molecules or metal ions. |
| Geometrical | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. nih.gov | Correlates with the hydrophilicity of the head group, affecting water solubility and CMC. |
By establishing a robust correlation between these descriptors and experimental performance data, computational models can rapidly screen virtual libraries of compounds to identify promising new surfactant candidates. nih.gov
Predicting Metal Binding Affinity and Selectivity
In many applications, surfactants interact with metal ions present in the formulation or in the environment (e.g., Ca²⁺ and Mg²⁺ in hard water). The ability of this compound to bind these metals can affect its performance, solubility, and stability. Computational methods, particularly DFT, are highly effective for predicting the affinity and selectivity of a ligand for different metal ions. nih.govresearchgate.net
The computational protocol for predicting metal binding involves:
Geometry Optimization: The 3D structures of the surfactant molecule (the ligand) and its complex with a metal ion are optimized to find their most stable, lowest-energy conformations. nih.gov For this compound, the likely binding sites are the lone pair electrons on the morpholine's oxygen and nitrogen atoms, as well as the carbonyl oxygen of the amide group.
Calculation of Binding Energy: The strength of the interaction is quantified by calculating the binding energy, which is the energy difference between the complex and the sum of the energies of the isolated ligand and metal ion. A more negative binding energy indicates a stronger and more stable complex. nih.gov
Analysis of Electronic Structure: Frontier Molecular Orbital (FMO) analysis is performed. A high energy of the Highest Occupied Molecular Orbital (HOMO) of the ligand suggests a strong tendency to donate electrons to the metal ion. A low energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the metal ion indicates a strong ability to accept those electrons, leading to a stable bond. nih.gov
These calculations can be repeated for various metal ions to predict selectivity.
| Parameter | Description | Interpretation for Metal Binding Affinity |
|---|---|---|
| Binding Energy (ΔE_bind) | The energy released upon formation of the metal-ligand complex. | More negative values indicate stronger and more favorable binding. |
| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital of the surfactant. | Higher (less negative) values suggest a greater ability to donate electrons to the metal ion. |
| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital of the surfactant. | Lower (less positive) values indicate a greater ability to accept back-donation from the metal, stabilizing the complex. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and potentially stronger interaction with metal orbitals. |
| Mulliken Atomic Charges | Calculated partial charge on the potential coordinating atoms (e.g., O, N). | More negative charges on coordinating atoms indicate stronger electrostatic attraction to the positive metal ion. |
Computational Design of Analogues with Enhanced Functionality
One of the most powerful applications of computational chemistry is the in silico design of new molecules with tailored properties. acs.orgnih.gov By combining generative models with predictive QSAR and molecular dynamics, researchers can design, screen, and optimize novel surfactant structures before committing to costly and time-consuming laboratory synthesis. acs.org
For this compound, a computational design strategy could aim to enhance several key functionalities:
Improved Biodegradability: The amide bond can be replaced with an ester bond, which is more susceptible to hydrolysis. Computational models could predict the stability of these ester-containing analogues to ensure they are stable enough for formulation but degrade more readily after use.
Enhanced Conditioning Performance: The length and branching of the isostearyl tail could be modified. MD simulations could predict how these changes affect the surfactant's adsorption onto a hair-like surface and its ability to reduce friction.
Reduced Irritation Potential: QSAR models that correlate molecular descriptors with skin or eye irritation data can be used to guide the design of analogues with a lower predicted irritation profile. This might involve modifying the hydrophilic head group to optimize its interaction with biological membranes.
Increased Salt Tolerance: For applications in hard water or saline environments, analogues could be designed with head groups that are less susceptible to precipitation with divalent cations. DFT calculations of metal binding energies would be critical in this process. mdpi.com
The design process often follows an iterative loop: a generative algorithm proposes new molecular structures, QSAR and MD models predict their properties, and the results are used to refine the next generation of proposed structures until candidates with the desired profile are identified for synthesis and experimental validation. acs.org
Analysis of Intellectual Property and Patent Landscape
Examination of Patented Synthesis Methodologies
For instance, patents exist for the production of morpholine (B109124) derivatives, which are crucial for one of the primary reactants. These patents often describe processes involving the ring closure of diethanolamines under various reaction conditions. colonialchem.com Similarly, numerous patents detail the production of lactic acid and its esters, such as isopropyl lactate (B86563), through fermentation or chemical synthesis routes. epo.org These patented processes focus on achieving high yields and purity of the precursors, which are essential for the quality of the final isostearamidopropyl morpholine lactate product. The lack of specific patents for the final synthesis step may suggest that the process is considered a standard chemical reaction or that companies protect their specific manufacturing protocols as trade secrets.
Review of Patented Chemical Applications
Patents related to this compound primarily focus on its application as a functional ingredient in various formulations, leveraging its properties as a cationic surfactant and antistatic agent.
A notable patented application for this compound is in surface decontamination, particularly for the removal of heavy metals. A U.S. patent describes the use of wipes containing this compound in combination with a weak acid, such as citric acid, for the effective removal of metals like lead from surfaces, including human skin. googleapis.com The composition's efficacy stems from the ability of the cationic surfactant to lift and bind the metal particles, facilitating their removal from the surface. googleapis.com This technology is highlighted as being particularly useful in industrial settings where exposure to heavy metals is a concern, as well as for in-home use to mitigate lead exposure from sources like old paint. googleapis.com
The antistatic properties of this compound have led to its inclusion in various patented material treatment processes. It is cited as an effective antistatic agent for organic liquids and various polymer resin products, helping to prevent the buildup of static electricity, which can be a hazard in many industrial applications. google.comgoogle.com Patents describe its use in treating textiles and fibers to reduce their susceptibility to accumulating static charges. google.com This is particularly relevant for synthetic fibers which are prone to static buildup. The compound's ability to alter the electrical properties of surfaces makes it a valuable component in formulations for coatings and adhesives, where static control is crucial for performance and safety. google.com
Trends in Patent Filing and Innovation related to the Compound
While specific patent trend data for this compound is not aggregated in public databases, an analysis of related patents and market reports indicates a steady interest in this compound, primarily driven by the personal care and cosmetics industries. The market for this compound is projected to grow, fueled by consumer demand for milder and more effective ingredients in hair and skin care products. googleapis.com
Innovation appears to be focused on new formulations and applications rather than on novel synthesis methods. Patents that cite this compound are often for complex formulations where it is a key component for achieving desired properties like conditioning, detangling, and antistatic effects in hair care products. colonialchem.comresearchgate.net The trend towards biodegradable and sustainable ingredients in the personal care sector may also drive further innovation in the application of this plant-derived compound.
Geographical Distribution and Ownership of Key Patents
The key players in the market for this compound include companies like Colonial Chemical, Inc., Croda, and Solvay. specialchem.com An examination of patents assigned to these companies reveals a strong presence in the United States and Europe, with numerous patents filed in these jurisdictions for a wide range of specialty chemicals and surfactant technologies. justia.comjustia.comsolvay.com
While specific patents for this compound are not always explicitly titled with the compound's name, analysis of patents related to its applications provides insights into geographical ownership. For example, a key patent for its use in surface decontamination was granted in the United States. googleapis.com The major suppliers of this compound, such as Colonial Chemical, are headquartered in the United States, suggesting a concentration of intellectual property and manufacturing know-how in North America. colonialchem.com European companies also hold significant patent portfolios in the broader field of surfactants and cosmetic ingredients, indicating a competitive landscape in this region as well.
Future Research Directions and Emerging Chemical Applications
Development of Novel Derivatizations for Enhanced Functionality
The chemical structure of isostearamidopropyl morpholine (B109124) lactate (B86563) offers several sites for modification, paving the way for the synthesis of new derivatives with tailored properties. Future research is anticipated to focus on altering the fatty acid chain, modifying the morpholine ring, and exchanging the lactate counter-ion to enhance or introduce new functionalities.
The isostearyl group, a branched-chain C18 fatty acid, provides hydrophobicity and substantivity to surfaces like hair and skin. By substituting this with other fatty acids (e.g., unsaturated, hydroxylated, or shorter/longer chains), derivatives could be created with varying degrees of solubility, substantivity, and emulsifying capabilities. For instance, incorporating a polyunsaturated fatty acid could introduce oxidative cross-linking abilities, useful for forming protective films.
The morpholine moiety is a key functional group that can be further derivatized. ewg.org Morpholine and its derivatives are recognized as versatile building blocks in the synthesis of a wide range of therapeutic agents and advanced materials. solverchembooks.comewg.org Research into the synthesis of new morpholine derivatives has demonstrated the potential to create compounds with diverse biological and chemical activities. ulprospector.commdpi.com Future work could involve quaternization of the morpholine nitrogen to create a permanent cationic charge, potentially enhancing its antimicrobial activity or its interaction with anionic surfaces. Additionally, ring-opening or substitution on the morpholine ring could lead to novel polymers or chelating agents.
Furthermore, the lactate counter-ion could be exchanged with other organic or inorganic anions to modify the compound's physical state, solubility, and compatibility with other ingredients. For example, using a larger, more hydrophobic counter-ion could render the molecule more oil-soluble for applications in non-aqueous systems.
Exploration of Isostearamidopropyl Morpholine Lactate in Nanomaterials Synthesis
The surfactant nature of this compound makes it a candidate for a role in the burgeoning field of nanotechnology, particularly in the synthesis and stabilization of nanoparticles. Surfactants are critical in controlling the size, shape, and stability of nanoparticles during their formation. The amphiphilic structure of this compound, with its hydrophobic tail and hydrophilic head, allows it to form micelles and adsorb at interfaces, which are key processes in the templated synthesis of nanomaterials.
Future research could investigate its use as a stabilizing agent for lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are used in drug delivery and cosmetics. nih.gov The cationic nature of the morpholine group could be particularly advantageous for creating positively charged nanoparticles that can adhere to negatively charged biological surfaces, potentially enhancing the delivery of active ingredients. While the use of various polymers and lipids in drug delivery systems is well-documented, the specific role of this compound in this area remains a promising but underexplored avenue. mdpi.comnih.govmdpi.comsigmaaldrich.com
Advanced Computational Studies for Predictive Modeling
Computational chemistry and molecular modeling present powerful tools for accelerating the development of new applications for this compound. Molecular dynamics (MD) simulations, for instance, can provide insights into the behavior of this surfactant in various environments. nih.gov Such simulations are increasingly used to understand complex systems like lipid-based formulations and surfactant aggregates. cosmeticsinfo.orgcir-safety.orgresearchgate.net
Future computational studies could focus on:
Micelle Formation and Structure: Modeling the critical micelle concentration (CMC) and the aggregation behavior of this compound in aqueous solutions. This would help in optimizing its use in formulations and as a nanomaterial template.
Interfacial Behavior: Simulating its interaction at oil-water and air-water interfaces to predict its emulsifying and foaming properties.
Adsorption onto Surfaces: Modeling the adsorption of the molecule onto surfaces like keratin (B1170402) (hair) and model skin bilayers. This can elucidate the mechanism behind its conditioning effect and guide the design of more effective derivatives.
Interaction with Active Ingredients: Predicting the solubilization capacity and interaction of this compound with various active compounds, aiding in the design of stable and effective delivery systems.
These predictive models can significantly reduce the experimental effort required for formulation development and the design of new derivatives by allowing for virtual screening of potential modifications. nih.gov
Cross-Disciplinary Research with Other Chemical Fields
The unique properties of this compound suggest potential for its application in fields beyond cosmetics, warranting cross-disciplinary research.
Pharmaceuticals and Drug Delivery: The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. solverchembooks.com While this compound itself is not a therapeutic agent, its properties as a cationic lipid-like surfactant could be exploited in drug delivery systems. Its potential to form or stabilize lipid nanoparticles could be investigated for the encapsulation and targeted delivery of pharmaceuticals. nih.govsigmaaldrich.com Research into other morpholine derivatives has shown a wide spectrum of biological activities, suggesting that novel derivatives of this compound could also be explored for therapeutic potential. ewg.orgmdpi.com
Materials Science: Morpholine derivatives are used as curing agents, stabilizers, and corrosion inhibitors. ewg.org The long alkyl chain and the polar morpholine group in this compound could be leveraged in the development of functional coatings, corrosion-inhibiting films, or as a modifier for polymers to impart antistatic or surface-active properties.
Agrochemicals: Morpholine derivatives are integral to the development of certain fungicides and herbicides. mdpi.com The surfactant properties of this compound could be utilized in agrochemical formulations to enhance the spreading and penetration of active ingredients on plant surfaces.
Future collaborations between cosmetic scientists, medicinal chemists, materials scientists, and agricultural chemists could unlock the full potential of this versatile molecule and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
